2,6-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
2,6-Dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H14O It is a derivative of indanone, characterized by the presence of two methyl groups at the 2 and 6 positions on the indanone ring
Mechanism of Action
Mode of Action
More research is needed to elucidate the specific interactions of this compound with its targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects can vary depending on the specific targets and pathways that the compound interacts with. More research is needed to elucidate these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one . These factors can include pH, temperature, presence of other molecules, and more. Understanding these factors is crucial for optimizing the use of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylphenylacetic acid with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, typically in a solvent like dichloromethane, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and solvent recycling techniques to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: this compound can be oxidized to 2,6-dimethylindanone.
Reduction: Reduction yields 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Bromination produces 2,6-dimethyl-5-bromo-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
2,6-Dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
2,6-Dimethyl-2,3-dihydro-1H-inden-1-one can be compared with other indanone derivatives:
2,3-Dihydro-1H-inden-1-one: Lacks the methyl groups at the 2 and 6 positions, resulting in different chemical reactivity and biological activity.
2,6-Dimethylindanone: Similar structure but differs in the oxidation state of the carbonyl group.
2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol: The reduced form of this compound, with an alcohol group instead of a ketone.
The presence of methyl groups in this compound enhances its stability and modifies its reactivity compared to its non-methylated counterparts.
Properties
IUPAC Name |
2,6-dimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCLOAFNUWAGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469096 | |
Record name | 2,6-dimethyl-2,3-dihydroinden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66309-83-9 | |
Record name | 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66309-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066309839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-dimethyl-2,3-dihydroinden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIMETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJE9TV6NUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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